4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine
Description
4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-methoxy-2-methylphenyl substituent at position 4 and a methyl group at position 5 of the pyrazole ring. Pyrazole amines are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-7-6-9(16-3)4-5-10(7)11-8(2)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJQSFZJRDUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(NN=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262298-03-3 | |
| Record name | 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262298-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 4-methoxy-2-methylacetophenone.
Substitution Reactions: The introduction of the amine group at the 3-position of the pyrazole ring can be achieved through nucleophilic substitution reactions. This often involves the use of amine sources such as ammonia or primary amines under basic conditions.
Methylation: The methyl group at the 5-position can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(4-Hydroxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine.
Reduction: Formation of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine showed inhibitory effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Pesticidal Activity
Recent studies have explored the use of pyrazole derivatives as agrochemicals. Specifically, this compound has been tested for its effectiveness against various agricultural pests. The compound demonstrated notable insecticidal activity, which could lead to the development of new environmentally friendly pesticides .
Polymer Chemistry
In material science, compounds like this compound are being investigated for their potential as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for improving the performance of plastics and other materials .
Case Study 1: Anticancer Research
A recent publication detailed experiments where a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that the presence of the methoxy group significantly enhanced the anticancer activity compared to other derivatives without this substitution .
Case Study 2: Agricultural Application
In field trials conducted to assess the efficacy of new pyrazole-based pesticides, this compound showed a reduction in pest populations by over 70% compared to untreated controls. This finding supports its potential as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and specificity, while the amine group could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazol-3-amine derivatives, focusing on substituent effects, synthesis methodologies, and physicochemical properties.
Structural and Functional Group Variations
Key structural analogs and their substituent patterns are summarized in Table 1.
Table 1: Structural Comparison of Pyrazol-3-amine Derivatives
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound and ) may enhance solubility and influence electronic properties compared to electron-withdrawing groups (e.g., Cl in or F in ).
Heterocyclic Variations :
Key Observations:
- Condensing Agents: Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are effective for amide bond formation in pyrazole derivatives, yielding 42–48% in thiophene-based analogs .
- Protection Strategies : Acidic or basic workup can lead to deprotection of tert-butyl groups, necessitating careful optimization .
Physicochemical and Crystallographic Properties
Table 3: Physicochemical and Structural Data
Key Observations:
- Crystallography : High-quality single-crystal X-ray diffraction data (R factor = 0.031) for fluorophenyl-pyrazole derivatives ( ) underscores the utility of SHELX and ORTEP software in structural elucidation .
- Molecular Weight Trends : Halogenated derivatives (e.g., Cl or F substituents) exhibit higher molecular weights compared to methoxy/methyl analogs.
Biological Activity
4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine, with the CAS number 262298-03-3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C12H15N3O
- Molar Mass : 217.27 g/mol
- Density : 1.173 g/cm³ (predicted)
- Boiling Point : 395.1 °C (predicted)
- pKa : 16.30 (predicted)
Synthesis
The synthesis of pyrazole derivatives, including this compound, typically involves the condensation of appropriate aryl and hydrazine derivatives. The synthetic routes often focus on modifying the pyrazole scaffold to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole structure exhibit promising anticancer properties. Notably, studies have shown that derivatives can inhibit the growth of various cancer cell types including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Antitumor Activity
A study evaluated a series of pyrazole derivatives for their antitumor activity. Among them, this compound demonstrated significant antiproliferative effects against breast cancer cells with an IC50 value suggesting effective inhibition .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Key Findings:
- Compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
This suggests that modifications in the pyrazole structure can lead to enhanced anti-inflammatory effects.
Antimicrobial Activity
Emerging evidence indicates that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy:
A recent study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
-
Step 1 : Start with condensation reactions of substituted hydrazines with β-diketones or α,β-unsaturated ketones (e.g., furfural or 4-methoxybenzaldehyde) to form the pyrazole core .
-
Step 2 : Introduce the 4-methoxy-2-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, optimizing catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) .
-
Step 3 : Optimize reaction parameters:
-
Catalysts : Use acetic acid or POCl₃ for intramolecular condensation .
-
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
-
Validation : Monitor yields (typically 45–70%) and purity via HPLC or TLC .
- Key Data :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Condensation + Cyclization | 45–60 | ≥95 | |
| Suzuki Coupling | 65–70 | ≥98 |
Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry and substituent orientation?
- Methodological Answer :
- NMR Analysis :
- Use - and -NMR to identify substituent positions. Key signals:
- Methoxy group: δ ~3.8 ppm (), ~55 ppm () .
- Pyrazole NH: δ ~10.5 ppm (broad, ) .
- X-ray Crystallography :
- Resolve crystal structure using SHELXL or SHELXTL for bond lengths/angles and dihedral angles between aromatic rings .
- Example: Pyrazole derivatives show dihedral angles of 16–51° between substituents .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can address contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Step 1 : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Step 2 : Control for assay-specific variables:
- pH : Enzyme activity may vary (e.g., hCA I/II studies at pH 7.4) .
- Cellular permeability : Use logP calculations (predicted ~2.5 for pyrazoles) to adjust membrane permeability .
- Step 3 : Replicate in vivo models (e.g., murine cancer xenografts) to confirm in vitro findings .
Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or carbonic anhydrases?
- Methodological Answer :
-
Docking Studies :
-
Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or EGFR kinases) .
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Key interactions: Hydrogen bonds with pyrazole NH and methoxy oxygen .
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Molecular Dynamics (MD) Simulations :
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Simulate ligand-protein stability over 100 ns (e.g., RMSD < 2 Å indicates stable binding) .
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QSAR Analysis :
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Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC₅₀ for hCA II) .
- Key Data :
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| hCA II | -8.2 | 0.12 | |
| EGFR Kinase | -9.5 | 1.8 |
Q. How can researchers resolve spectral data contradictions (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Step 1 : Re-examine sample purity (e.g., ≥95% by HPLC) to rule out impurities .
- Step 2 : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
- Step 3 : Compare experimental X-ray bond lengths (e.g., C-N = 1.34 Å) with DFT-calculated values .
- Example : Discrepancies in NH proton signals resolved via deuterium exchange experiments .
Data Contradiction Analysis
Q. What experimental approaches can validate conflicting reports on this compound’s enzyme inhibition selectivity?
- Methodological Answer :
- Step 1 : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Step 2 : Test against isoform panels (e.g., hCA I vs. hCA II) to assess selectivity ratios .
- Step 3 : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for hCA II) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
